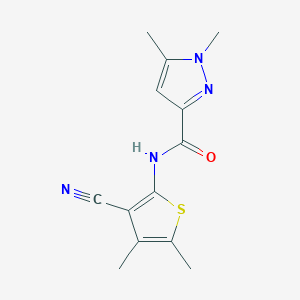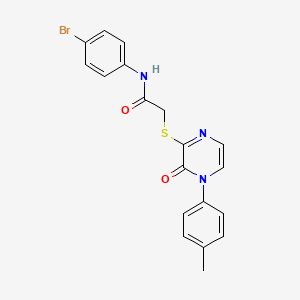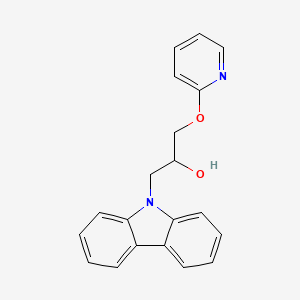
3,3-dicyclopropylpropanoic Acid
Overview
Description
3,3-dicyclopropylpropanoic Acid is a biochemical used for proteomics research . It has a molecular formula of C9H14O2 and a molecular weight of 154.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O2/c10-9(11)5-8(6-1-2-6)7-3-4-7/h6-8H,1-5H2,(H,10,11) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Bioproduction of 3-Hydroxypropanoic Acid
3-Hydroxypropanoic acid (3-HP) is a valuable chemical with applications in the industrial production of various chemicals like acrylic acid and its derivatives. It's utilized in bioplastic production when polymerized. Advances in metabolic engineering and synthetic biology have improved bio-production methods for 3-HP, including introducing heterologous pathways in microbes like Escherichia coli and Saccharomyces cerevisiae. However, the current production processes have not yet achieved levels suitable for industrial exploitation (Jers et al., 2019).
Application in Liquid-Crystal Polymerization
Benzoic acid derivatives like 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid have been used to form liquid-crystalline 2:1 complexes with dipyridyl compounds, exhibiting a smectic A liquid crystal phase. These complexes have applications in the field of materials science for developing polymers with specific properties (Kishikawa et al., 2008).
Catalytic Synthesis of Oxindoles
3,3-Disubstituted oxindoles, important in natural products and pharmaceuticals, are synthesized through various catalytic enantioselective methods. These methods include using donor-acceptor cyclopropanes and other techniques for constructing fully substituted C3 stereocenters in oxindoles, demonstrating the versatility of these chemical structures in drug discovery and synthetic methodology development (Cao et al., 2018).
Ring-Opening of Activated Cyclopropanes
Activated cyclopropanes like methyl 1-nitrocyclopropanecarboxylates have been opened using amine nucleophiles in a Lewis acid-catalyzed reaction. This methodology, preserving enantiomeric purity, is applied in synthesizing complex molecules like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Conversion to 3-Hydroxypropanoic Acid in Microbes
Bacillus subtilis has been genetically engineered for the bioconversion of glycerol into 3-HP, an important biomass-derivable chemical. This approach showcases the potential of using microbial strains for the commercial production of valuable chemicals from renewable resources (Kalantari et al., 2017).
Enantioselective Cyclopropanation
The enantioselective cyclopropanation of 3,3-diaryl-2-propen-1-ols with Et2Zn and CH2I2 yields cyclopropylmethanols, demonstrating the application of this approach in synthesizing complex molecules like cibenzoline (Miura et al., 2006).
Safety and Hazards
properties
IUPAC Name |
3,3-dicyclopropylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-8(6-1-2-6)7-3-4-7/h6-8H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAJBRHCEIFMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2626133.png)
![7-(3-chloro-4-methylphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2626134.png)


![N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-ynamide](/img/structure/B2626140.png)


![1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one](/img/structure/B2626146.png)

![(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B2626148.png)

![N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2626150.png)